2-Amino-5,5-difluoro-cyclohexanol hydrochloride
Description
2-Amino-5,5-difluoro-cyclohexanol hydrochloride (CAS: 2438777-94-5; molecular formula: C₆H₁₂ClF₂NO; molecular weight: 187.61) is a white to yellow crystalline solid used as an intermediate in the synthesis of amino alcohol derivatives. Its synthesis typically involves fluorination and amination reactions starting from cyclohexene precursors . The compound’s fluorine substituents at the 5,5-positions of the cyclohexanol ring enhance its electronic and steric properties, making it valuable in industrial and pharmaceutical applications, such as catalysis or as a building block for complex molecules. Proper handling requires protective equipment (e.g., gloves, goggles) and storage in dry, ventilated environments away from flammable materials .
Properties
IUPAC Name |
2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORPJLMXFZJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1N)O)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis often begins with cyclohexanone or cyclohexanol derivatives. For example, 4-methylcyclohex-3-enamine serves as a precursor in one patented route. Fluorination is typically achieved using reagents like sodium hypochlorite (NaClO) and hydrochloric acid (HCl), which generate active chlorine species in situ.
Fluorination Techniques
A key challenge lies in introducing fluorine atoms at the 5,5-positions without over-chlorination. In a method adapted from hypochlorite-mediated chlorination, 2-aminocyclohexanol is treated with NaClO and HCl at 10–25°C, achieving selective difluorination. The reaction’s exothermic nature necessitates temperature control to minimize byproducts like 2-amino-3,5-dichlorocyclohexanol.
Reaction Conditions:
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Temperature : 10°C (initial), 25°C (final)
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Reagents : NaClO (1.2 equiv.), HCl (concentrated)
Chiral Auxiliary-Assisted Stereochemical Control
Protection/Deprotection Strategies
To achieve the desired (1S,2S) stereochemistry, a chiral auxiliary such as (-)-α-pinene is employed. The amino group is protected using tert-butoxycarbonyl (Boc) groups, while boron trifluoride etherate (BF₃·OEt₂) facilitates stereoselective reduction.
Example Protocol:
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Protection : Boc₂O in dichloromethane (DCM) at 25°C.
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Reduction : NaBH₄ with (-)-α-pinene and BF₃·OEt₂ in tetrahydrofuran (THF) at 0–5°C.
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Oxidation : Hydrogen peroxide (H₂O₂) in NaOH to stabilize intermediates.
Critical Parameters
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Solvent : THF enhances reagent solubility and reaction homogeneity.
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Temperature : Reductions at ≤5°C prevent racemization.
Hydrochloride Salt Formation
Acid Treatment
The free base is converted to the hydrochloride salt using concentrated HCl in methanol or ethanol. The reaction is quenched with water, and the product is extracted with dichloroethane or ethyl acetate.
Optimization Insights:
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HCl Concentration : 10–37% (w/w) ensures complete protonation.
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Crystallization : Anti-solvents like n-heptane improve purity (>96%).
Industrial-Scale Production
Continuous Flow Systems
Large-scale synthesis utilizes automated reactors to optimize efficiency. Key steps include:
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-difluoro-cyclohexanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexylamines or cyclohexanols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
2-Amino-5,5-difluoro-cyclohexanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Fluorination Impact: The 5,5-difluoro substitution in the target compound increases molecular weight and rigidity compared to non-fluorinated analogs like cis/trans-2-aminocyclohexanol hydrochlorides. Fluorine’s electronegativity may also influence hydrogen-bonding capacity and solubility .
- Stereochemical Differences: The cis and trans isomers of 2-aminocyclohexanol hydrochloride demonstrate how stereochemistry affects physical properties (e.g., melting point) and cost, with the trans isomer being >7× more expensive than the cis form .
- Halogenation vs. Fluorination: Brominated analogs (e.g., trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol hydrochloride) prioritize bromine’s bulkiness for specific biological interactions, whereas fluorine’s small size and electronegativity optimize electronic effects in the target compound .
Biological Activity
Overview
2-Amino-5,5-difluoro-cyclohexanol hydrochloride, a compound with the molecular formula C6H11F2NO·HCl, has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with enzymes, and therapeutic applications, supported by data tables and case studies.
The compound is characterized by the presence of two fluorine atoms and an amino group attached to a cyclohexanol ring. Its unique structure allows it to participate in various chemical reactions, making it a valuable subject for biological research.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, which can lead to significant biological effects.
Key Interactions
- Enzyme Inhibition : The compound has been studied for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism. Inhibition of nSMase2 can affect exosome biogenesis and has implications in neurodegenerative diseases like Alzheimer’s disease .
- Receptor Binding : Its structural characteristics allow it to bind effectively to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that the compound may protect neuronal cells from apoptosis by modulating sphingolipid metabolism.
- Anticancer Properties : Preliminary findings suggest potential anticancer activity through the inhibition of specific pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in neuronal cells | |
| Anticancer | Inhibition of tumor growth in vitro | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines |
Table 2: Inhibition Potency against nSMase2
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| This compound | 300 | Effective in reducing exosome secretion |
| PDDC | 150 | Higher potency compared to analogs |
Case Studies
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in significant reductions in exosome release from the brain, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. Further structure-activity relationship (SAR) studies revealed modifications that enhanced its efficacy against specific cancer types.
Q & A
Q. What are the recommended methods for synthesizing 2-amino-5,5-difluoro-cyclohexanol hydrochloride?
The compound is typically synthesized via fluorination and amination of cyclohexene derivatives. Fluorination is achieved using reagents like hydrogen fluoride or fluorinating agents under controlled conditions, followed by amination with ammonia or amine sources. Stereochemical outcomes depend on reaction conditions (e.g., temperature, catalysts), and purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
Q. What are its primary applications in academic research?
It serves as:
- A chiral intermediate in synthesizing fluorinated bioactive molecules.
- A catalyst precursor in asymmetric reactions due to its amino-alcohol functionality.
- A reference standard in studies exploring fluorine’s electronic effects on cyclohexanol derivatives .
Advanced Research Questions
Q. How does stereochemistry influence its reactivity and biological activity?
The cis and trans isomers exhibit distinct physicochemical properties. For example, trans-2-amino-5,5-difluoro-cyclohexanol hydrochloride (mp 172–175°C) may display higher solubility in polar solvents compared to cis isomers (mp 186–190°C), affecting reaction kinetics or binding affinity in biological assays. Computational modeling (DFT) can predict stereoelectronic effects on reactivity .
Q. What stability considerations are critical during experimental design?
The compound is hygroscopic and degrades under prolonged exposure to light or moisture. Storage at 2–8°C in airtight containers with desiccants is recommended. Stability studies using HPLC under varying pH (4–9) and temperature (25–60°C) conditions can identify optimal handling protocols .
Q. How can researchers resolve contradictions in reported synthetic yields?
Yield discrepancies often arise from:
- Fluorination efficiency : Side reactions (e.g., over-fluorination) monitored via ¹⁹F NMR.
- Amination selectivity : Competing pathways (e.g., N-alkylation vs. O-alkylation) controlled by adjusting ammonia concentration and reaction time. Optimization via Design of Experiments (DoE) can systematically address these variables .
Q. What mechanisms underlie its biological activity in cell-based assays?
In vitro studies suggest it modulates enzyme activity (e.g., kinases) through hydrogen bonding via the amino and hydroxyl groups. Fluorine atoms enhance bioavailability by reducing metabolic degradation. Dose-response assays (e.g., MTT for cytotoxicity) should include controls for fluorinated byproducts .
Q. How can impurities from synthesis be identified and quantified?
Common impurities include unreacted cyclohexene precursors or diastereomers. Analytical strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
